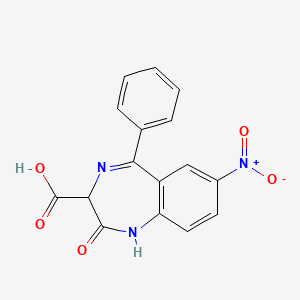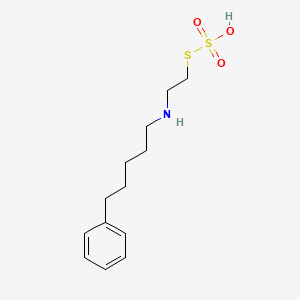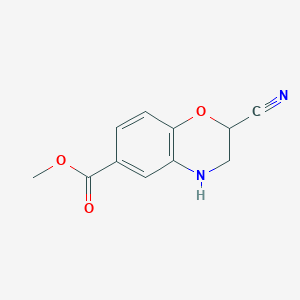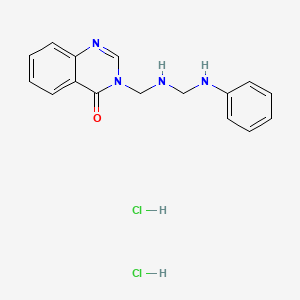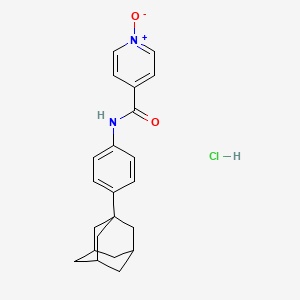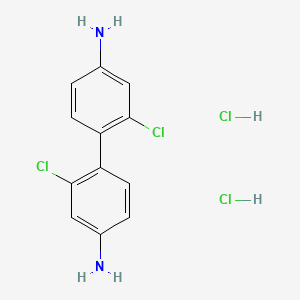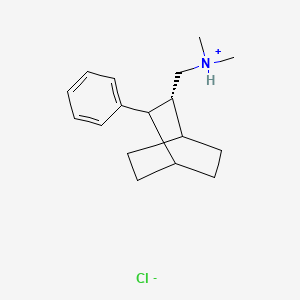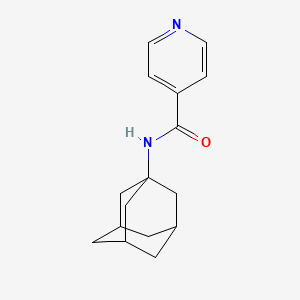
N-(1-Adamantyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)pyridine-4-carboxamide is a synthetic compound characterized by the presence of an adamantyl group attached to a pyridine ring via a carboxamide linkage The adamantyl group, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)pyridine-4-carboxamide typically involves the reaction of 1-adamantylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve high yields .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-adamantyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidative conditions, leading to the formation of adamantyl ketones or alcohols.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Adamantyl ketones or alcohols.
Reduction: Adamantylamine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)pyridine-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of antiviral, antibacterial, and anticancer agents due to its unique structural features.
Materials Science: Used in the synthesis of novel polymers and materials with enhanced thermal stability and mechanical properties.
Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of N-(1-adamantyl)pyridine-4-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): A synthetic cannabinoid with a similar adamantyl group but different pharmacological properties.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with structural similarities but distinct biological effects.
Uniqueness
N-(1-adamantyl)pyridine-4-carboxamide stands out due to the presence of the pyridine ring, which imparts unique electronic properties and reactivity compared to other adamantyl-containing compounds. This makes it a versatile scaffold for the development of new chemical entities with diverse applications.
Eigenschaften
CAS-Nummer |
24813-24-9 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
N-(1-adamantyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N2O/c19-15(14-1-3-17-4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,18,19) |
InChI-Schlüssel |
ZYHRNAFWSGXHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
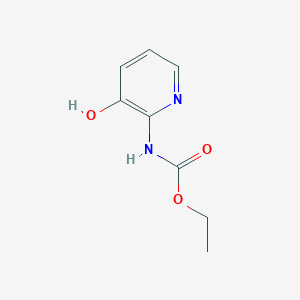
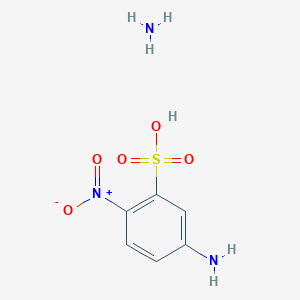
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

